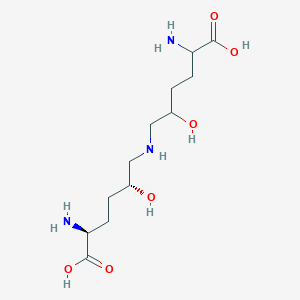
Dhlnl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhlnl is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine. It is a synthetic molecule that has been designed to mimic the action of natural biologically active compounds. Dhlnl has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Wirkmechanismus
The mechanism of action of Dhlnl is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Dhlnl has also been shown to inhibit the activity of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Dhlnl has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and enzymes. Dhlnl has also been shown to possess antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, Dhlnl has been shown to possess anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Dhlnl has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and modified to target specific tissues or cells. Dhlnl is also stable and has a long half-life, making it ideal for in vitro and in vivo studies. However, Dhlnl also has some limitations for lab experiments. It can be difficult to obtain large quantities of Dhlnl, and it can be expensive to synthesize. In addition, the complex mechanism of action of Dhlnl can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of Dhlnl. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Dhlnl has shown promise in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Another direction is to investigate the potential use of Dhlnl as a drug delivery system. Dhlnl can be easily modified to target specific tissues or cells, making it an attractive candidate for drug delivery. Finally, future studies could focus on the development of new synthetic methods for the synthesis of Dhlnl, which could make it more accessible and affordable for researchers.
Synthesemethoden
Dhlnl is a synthetic molecule that can be synthesized using various methods. One of the most common methods involves the use of organic chemistry techniques, such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst to form the desired product. Other methods include the use of Grignard reagents, Heck reactions, and Sonogashira coupling reactions.
Wissenschaftliche Forschungsanwendungen
Dhlnl has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer effects, making it a promising candidate for the treatment of various diseases. Dhlnl has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific tissues or cells.
Eigenschaften
IUPAC Name |
(2S,5R)-2-amino-6-[(5-amino-5-carboxy-2-hydroxypentyl)amino]-5-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8?,9+,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYAOJMPFAKKAM-RJQCTPFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNCC(CCC(C(=O)O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dhlnl | |
CAS RN |
12764-49-7 |
Source


|
| Record name | 5,5'-Dihydroxylysylnorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














